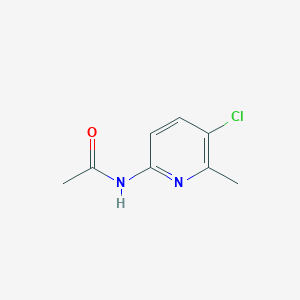
6-Ethoxy-3-phenyl-6H-1,2-oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy-3-phenyl-6H-1,2-oxazine, commonly known as EPO or oxazine, is a heterocyclic compound with a six-membered ring containing oxygen and nitrogen atoms. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
作用机制
The mechanism of action of EPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPO also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
EPO has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that EPO can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. EPO has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, EPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
EPO has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, EPO is relatively expensive compared to other compounds, which may limit its use in some experiments. In addition, EPO has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on EPO. One area of interest is the development of EPO-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of EPO's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of EPO and to identify its molecular targets in cells and tissues.
Conclusion
In conclusion, EPO is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Although there are some limitations to its use in lab experiments, EPO remains a promising compound for future research and development.
合成方法
The synthesis of EPO involves the reaction of ethyl phenylglyoxylate with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then refluxed with ethanol to obtain EPO. This method has been optimized to produce high yields and purity of EPO.
科学研究应用
EPO has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, EPO can be used as a building block for the synthesis of complex molecules. In materials science, EPO can be incorporated into polymers to improve their mechanical properties. In medicinal chemistry, EPO has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
CAS 编号 |
165554-70-1 |
|---|---|
产品名称 |
6-Ethoxy-3-phenyl-6H-1,2-oxazine |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
6-ethoxy-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3 |
InChI 键 |
SPUCSHYJLIWXBM-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
规范 SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
同义词 |
6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




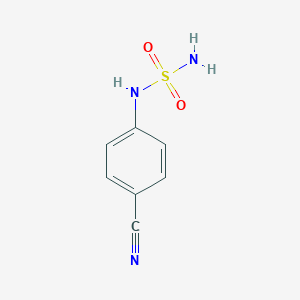
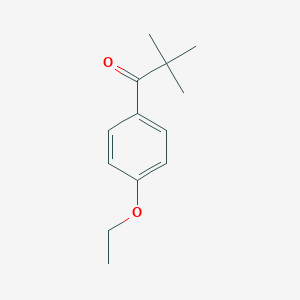

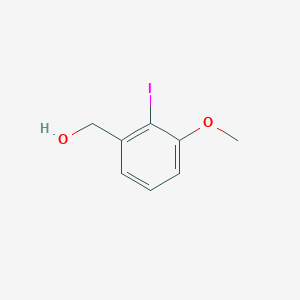
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
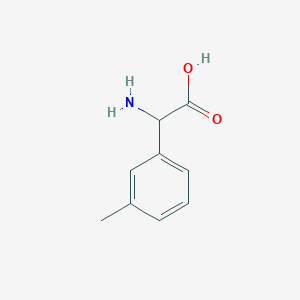

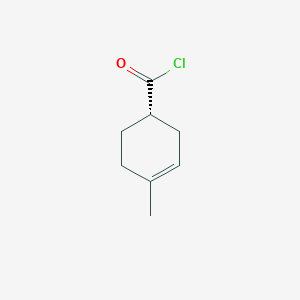


![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
